molecular formula C15H17N5O2 B13004926 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Cat. No.: B13004926
M. Wt: 299.33 g/mol
InChI Key: UCVHKBVNTNCPPD-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a dimethoxyphenyl group attached to the triazole ring The ethanamine group is connected to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by the introduction of the pyridazine ring through cyclization reactions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the attachment of the ethanamine group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce reduced triazole or pyridazine derivatives .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C15H17N5O2/c1-9(16)15-18-17-14-7-5-11(19-20(14)15)10-4-6-12(21-2)13(8-10)22-3/h4-9H,16H2,1-3H3

InChI Key

UCVHKBVNTNCPPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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